2-{5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole
Description
2-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole is a heterocyclic compound featuring a bicyclic octahydropyrrolo[3,4-c]pyrrole core fused to a 1,3-thiazole ring. The methanesulfonyl (-SO₂CH₃) substituent at the 5-position of the pyrrolo-pyrrolidine system distinguishes it from structurally related analogs.
Properties
IUPAC Name |
2-(5-methylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S2/c1-17(14,15)13-6-8-4-12(5-9(8)7-13)10-11-2-3-16-10/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVYIEKJLCCLAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2CN(CC2C1)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole typically involves multi-step organic reactions One common approach includes the cyclization of appropriate precursors under controlled conditionsMethanesulfonyl groups are then introduced via sulfonation reactions using methanesulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanesulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding amines[5][5].
Scientific Research Applications
2-{5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with key analogs:
Key Observations :
Polarity and Solubility : The methanesulfonyl group in the target compound enhances hydrophilicity compared to BK80705’s cyclopentene carbonyl, which is more lipophilic. This difference may improve aqueous solubility and oral bioavailability .
Biological Activity : Compounds with tetrazolyl or piperazinyl groups (e.g., ) exhibit distinct receptor-binding profiles due to hydrogen-bonding or charge interactions. The target’s sulfonamide may favor interactions with polar enzyme active sites.
Pharmacological Potential
- Target vs. BK80705 : The replacement of BK80705’s cyclopentene carbonyl with methanesulfonyl could shift activity toward targets requiring polar interactions (e.g., sulfotransferases or carbonic anhydrases).
- Piperazinyl Analogs : These derivatives exhibit improved CNS penetration due to their basic nitrogen, whereas the target’s sulfonamide may limit blood-brain barrier crossing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
